3,5-Bis(trifluoromethyl)toluene

Description

BenchChem offers high-quality 3,5-Bis(trifluoromethyl)toluene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Bis(trifluoromethyl)toluene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3,5-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6/c1-5-2-6(8(10,11)12)4-7(3-5)9(13,14)15/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGUXTQDCAZNJIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50226394 | |

| Record name | 3,5-Ditrifluoromethylbenzyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75462-61-2 | |

| Record name | 3,5-Ditrifluoromethylbenzyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075462612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Ditrifluoromethylbenzyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3,5-Bis(trifluoromethyl)toluene: Properties, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3,5-Bis(trifluoromethyl)toluene, a key building block in medicinal chemistry and materials science. This document details its physicochemical properties, provides insights into relevant experimental protocols, and explores its application in the development of novel therapeutics.

Core Properties and Data

The unique electronic properties of the trifluoromethyl groups significantly influence the reactivity and biological activity of molecules containing the 3,5-bis(trifluoromethyl)phenyl moiety. A summary of the key physical and chemical properties of 3,5-Bis(trifluoromethyl)toluene is presented below.

Table 1: Physicochemical Properties of 3,5-Bis(trifluoromethyl)toluene

| Property | Value | Source(s) |

| CAS Number | 75462-61-2 | [1][2] |

| Molecular Formula | C₉H₆F₆ | [1] |

| Molecular Weight | 228.13 g/mol | |

| Boiling Point | 125.9 ± 35.0 °C (Predicted) | [3] |

| Density | 1.320 ± 0.06 g/cm³ (Predicted) | [3] |

| Physical Form | Solid (low melting) or liquid | [3] |

| Melting Point | Not well-documented. |

Synthesis and Experimental Protocols

While the direct synthesis of 3,5-Bis(trifluoromethyl)toluene is not extensively detailed in readily available literature, protocols for the synthesis of its derivatives are well-established. These methods typically involve the modification of a starting material already containing the 3,5-bis(trifluoromethyl)phenyl core.

Representative Experimental Protocol: Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)anilines

This protocol outlines a general procedure for the nucleophilic aromatic substitution to form an aniline derivative, a common step in the synthesis of biologically active molecules.

Materials:

-

(3,5-bis(trifluoromethyl)phenyl)methanamine

-

1-fluoro-2-nitrobenzene

-

Potassium carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of (3,5-bis(trifluoromethyl)phenyl)methanamine (10 mmol) in anhydrous DMF (20 mL), add 1-fluoro-2-nitrobenzene (10 mmol) and potassium carbonate (10 mmol).

-

Stir the reaction mixture at 25 °C for 72 hours.

-

Upon completion, dilute the reaction mixture with water (40 mL).

-

Extract the aqueous phase with ethyl acetate (3 x 20 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter the mixture and evaporate the solvent in vacuo to yield the N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline product.

This protocol can be followed by a reduction of the nitro group to afford the corresponding diamine, a versatile intermediate for further functionalization.

General Protocol for Solubility Determination

Given the lack of specific solubility data, the following gravimetric method can be employed to determine the solubility of 3,5-Bis(trifluoromethyl)toluene in various organic solvents.

Materials:

-

3,5-Bis(trifluoromethyl)toluene

-

Selected organic solvent (e.g., Toluene, Dichloromethane, Heptane)

-

Scintillation vials

-

Stir plate and stir bars

-

Analytical balance

-

Thermostatically controlled environment (e.g., water bath)

Procedure:

-

Add a known volume of the selected solvent to a scintillation vial.

-

Add an excess amount of 3,5-Bis(trifluoromethyl)toluene to the solvent.

-

Seal the vial and stir the mixture at a constant temperature for 24 hours to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully extract a known volume of the supernatant.

-

Evaporate the solvent from the supernatant and weigh the remaining solid.

-

Calculate the solubility in g/L or mol/L.

Applications in Drug Discovery and Development

The 3,5-bis(trifluoromethyl)phenyl motif is a privileged scaffold in modern drug discovery. The strong electron-withdrawing nature of the two trifluoromethyl groups enhances the metabolic stability and membrane permeability of drug candidates. Furthermore, this group can engage in specific interactions with biological targets.

Derivatives of 3,5-Bis(trifluoromethyl)toluene have shown promise in a range of therapeutic areas:

-

Oncology: As inhibitors of key signaling proteins such as the Epidermal Growth Factor Receptor (EGFR).

-

Infectious Diseases: Exhibiting potent activity against drug-resistant bacteria.

-

Inflammation: Acting as selective inhibitors of cyclooxygenase-2 (COX-2).

Role in EGFR Inhibition

The Epidermal Growth Factor Receptor is a critical target in cancer therapy. Many small-molecule inhibitors are designed to block the ATP-binding site of the EGFR kinase domain, thereby preventing downstream signaling that leads to cell proliferation. The 3,5-bis(trifluoromethyl)phenyl group is often incorporated into these inhibitors to enhance their binding affinity and overall efficacy.

Below is a simplified representation of the EGFR signaling pathway and the point of intervention for inhibitors.

Synthetic Workflow Visualization

The following diagram illustrates a general workflow for the synthesis of a biologically active amide derivative starting from a 3,5-bis(trifluoromethyl)phenyl precursor.

References

Spectroscopic Profile of 3,5-Bis(trifluoromethyl)toluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral characteristics of 3,5-bis(trifluoromethyl)toluene, a key aromatic building block in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally analogous molecules and established spectroscopic principles. It also outlines comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation

The following tables summarize the anticipated spectral data for 3,5-bis(trifluoromethyl)toluene. These values are estimations and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.45 | Singlet | 3H | -CH₃ |

| ~7.80 | Singlet | 1H | Ar-H (at C4) |

| ~7.95 | Singlet | 2H | Ar-H (at C2, C6) |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity (Proton-coupled) | Assignment |

| ~21.5 | Quartet | -CH₃ |

| ~123.5 (q, J ≈ 272 Hz) | Quartet | -CF₃ |

| ~124.0 | Singlet | Ar-C (at C4) |

| ~132.0 (q, J ≈ 34 Hz) | Quartet | Ar-C (at C3, C5) |

| ~132.5 | Singlet | Ar-C (at C2, C6) |

| ~139.0 | Singlet | Ar-C (at C1) |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 2980-2850 | Medium-Weak | Aliphatic C-H Stretch (-CH₃) |

| ~1620, ~1470 | Medium-Weak | Aromatic C=C Bending |

| 1350-1100 | Strong | C-F Stretch (CF₃) |

| Below 900 | Medium-Strong | Aromatic C-H Out-of-Plane Bending |

Sample Preparation: Thin film or KBr pellet

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 228 | High | [M]⁺ (Molecular Ion) |

| 209 | Medium | [M-F]⁺ |

| 159 | High | [M-CF₃]⁺ |

| 91 | Medium | [C₇H₇]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key analytical techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3,5-bis(trifluoromethyl)toluene in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[1] The solvent should be chosen based on the solubility of the compound and should not have signals that overlap with the analyte's signals.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a chemical shift reference (δ = 0.00 ppm).[2] In modern instruments, the residual solvent peak can often be used for calibration, and the addition of TMS may not be necessary.[1]

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer. Acquire the ¹H NMR spectrum using a standard single-pulse experiment. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.[3]

¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[4][5]

-

Data Acquisition: The ¹³C NMR spectrum is usually acquired with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[4][5] A sufficient number of scans and an appropriate relaxation delay are necessary to obtain a good quality spectrum.[6][7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Thin Solid Film): If the compound is a solid, dissolve a small amount (a few milligrams) in a volatile solvent like methylene chloride or acetone.[8][9] Apply a drop of this solution to a salt plate (e.g., KBr or NaCl). Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[8]

-

Sample Preparation (KBr Pellet): Alternatively, grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the salt plate or KBr pellet in the sample holder of the FT-IR spectrometer.[8] Record a background spectrum of the empty sample holder (or a blank KBr pellet). Then, acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.[10][11]

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer in various ways. For a volatile compound like 3,5-bis(trifluoromethyl)toluene, direct insertion via a heated probe or injection into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS) are common methods.[12]

-

Ionization: In the ion source, the sample molecules are ionized. Electron ionization (EI) is a common technique where a high-energy electron beam bombards the sample, causing the ejection of an electron to form a molecular ion ([M]⁺) and fragment ions.[12][13]

-

Mass Analysis and Detection: The generated ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).[12][14] A detector then records the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. rsc.org [rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nmr.ceitec.cz [nmr.ceitec.cz]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.uiowa.edu [chem.uiowa.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. mse.washington.edu [mse.washington.edu]

- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. fiveable.me [fiveable.me]

Solubility of 3,5-Bis(trifluoromethyl)toluene in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-bis(trifluoromethyl)toluene in organic solvents. Due to a notable absence of specific quantitative solubility data in publicly accessible literature, this document focuses on foundational principles governing the solubility of fluorinated aromatic compounds. It offers qualitative insights, a detailed experimental protocol for determining solubility, and a discussion of the key factors influencing the dissolution of such molecules. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize 3,5-bis(trifluoromethyl)toluene in their work.

Introduction to the Solubility of 3,5-Bis(trifluoromethyl)toluene

3,5-Bis(trifluoromethyl)toluene is a fluorinated aromatic compound with applications as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of two trifluoromethyl (-CF₃) groups on the toluene ring significantly influences its physicochemical properties, including its solubility. A thorough understanding of its behavior in various organic solvents is critical for its effective use in reaction chemistry, purification processes, and formulation development.

Physicochemical Properties and Qualitative Solubility Profile

The solubility of a compound is dictated by the principle of "like dissolves like," which is governed by the polarity and intermolecular forces of both the solute and the solvent.[1] The introduction of trifluoromethyl groups imparts a unique character to the 3,5-bis(trifluoromethyl)toluene molecule.

Key Molecular Characteristics:

-

Increased Lipophilicity: The trifluoromethyl group is known to enhance the lipophilicity of a molecule.[2]

-

Hydrophobicity and Lipophobicity: Highly fluorinated compounds often exhibit both hydrophobic (poorly soluble in water) and lipophobic (poorly soluble in some non-polar organic solvents) characteristics.[3] They tend to have higher affinity for other fluorinated compounds, a concept utilized in "fluorous" chemistry.

-

Polarity: While the C-F bond is highly polar, the symmetrical arrangement of the two trifluoromethyl groups in 3,5-bis(trifluoromethyl)toluene may result in a relatively low overall molecular dipole moment.

Based on these characteristics, a qualitative solubility profile can be inferred:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): Solubility is expected to be very low due to the compound's hydrophobic nature.

-

Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO, DMF): Moderate solubility may be observed, as these solvents can engage in dipole-dipole interactions without the strong hydrogen bonding that would favor dissolution in protic solvents.

-

Non-Polar Solvents (e.g., hexane, toluene, diethyl ether): Given the increased lipophilicity from the trifluoromethyl groups, good solubility is anticipated in these solvents. Toluene, being structurally similar, is likely to be a very effective solvent.

-

Fluorinated Solvents: The highest solubility is expected in other fluorinated solvents due to favorable fluorine-fluorine interactions.

Quantitative Solubility Data

As of the date of this publication, a comprehensive, publicly available dataset of the quantitative solubility of 3,5-bis(trifluoromethyl)toluene in a variety of organic solvents has not been identified. The following table is provided as a template for researchers to populate with experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Reference |

| Hexane | 25 | Data not available | Data not available | Gravimetric/Spectroscopic | - |

| Toluene | 25 | Data not available | Data not available | Gravimetric/Spectroscopic | - |

| Dichloromethane | 25 | Data not available | Data not available | Gravimetric/Spectroscopic | - |

| Chloroform | 25 | Data not available | Data not available | Gravimetric/Spectroscopic | - |

| Diethyl Ether | 25 | Data not available | Data not available | Gravimetric/Spectroscopic | - |

| Ethyl Acetate | 25 | Data not available | Data not available | Gravimetric/Spectroscopic | - |

| Acetone | 25 | Data not available | Data not available | Gravimetric/Spectroscopic | - |

| Acetonitrile | 25 | Data not available | Data not available | Gravimetric/Spectroscopic | - |

| Methanol | 25 | Data not available | Data not available | Gravimetric/Spectroscopic | - |

| Ethanol | 25 | Data not available | Data not available | Gravimetric/Spectroscopic | - |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Gravimetric/Spectroscopic | - |

| N,N-Dimethylformamide (DMF) | 25 | Data not available | Data not available | Gravimetric/Spectroscopic | - |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for the gravimetric determination of the solubility of 3,5-bis(trifluoromethyl)toluene in an organic solvent. This method can be adapted based on the available analytical instrumentation.

Materials:

-

3,5-Bis(trifluoromethyl)toluene (solute)

-

Organic solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or magnetic stirrer with hotplate

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure:

-

Sample Preparation: Add an excess amount of 3,5-bis(trifluoromethyl)toluene to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution.

-

Equilibration: Seal the vial and place it in a constant temperature shaker or on a magnetic stirrer. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and should be determined empirically.

-

Phase Separation: Allow the vial to stand undisturbed at the constant temperature until the excess solid has settled, leaving a clear supernatant.

-

Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filtration: Attach a syringe filter to the syringe and dispense the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any suspended microcrystals.

-

Solvent Evaporation: Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without causing degradation or sublimation of the solute.

-

Gravimetric Analysis: Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator and then weigh it on an analytical balance.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of dish)] / (Volume of supernatant extracted in mL) * 100

Analytical Alternatives:

For more precise measurements, especially for sparingly soluble compounds, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy can be used to determine the concentration of the solute in the saturated solution. This requires the preparation of a calibration curve with standard solutions of known concentrations.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: A flowchart of the key steps in the experimental determination of solubility.

Factors Influencing the Solubility of 3,5-Bis(trifluoromethyl)toluene

Several factors can influence the solubility of 3,5-bis(trifluoromethyl)toluene in organic solvents:

-

Temperature: The solubility of most solid organic compounds in liquid solvents increases with temperature.[4] This is an important consideration for processes like recrystallization.

-

Solvent Polarity: As discussed, the polarity of the solvent relative to the solute is a primary determinant of solubility. A solvent with a similar polarity to 3,5-bis(trifluoromethyl)toluene will likely be a good solvent.

-

Intermolecular Forces: The ability of the solvent and solute molecules to interact through forces such as London dispersion forces and dipole-dipole interactions will impact solubility. The presence of the electron-withdrawing trifluoromethyl groups can influence the electron distribution in the aromatic ring, affecting these interactions.

-

Molecular Size and Shape: The relatively compact and symmetric nature of 3,5-bis(trifluoromethyl)toluene may influence how it packs in a crystal lattice and how it is solvated by solvent molecules.

Conclusion

While specific quantitative solubility data for 3,5-bis(trifluoromethyl)toluene is currently lacking in the public domain, an understanding of the principles governing the solubility of fluorinated compounds provides a strong basis for its effective use. Researchers are encouraged to determine the solubility in their specific solvent systems of interest using the provided experimental protocol. This will ensure the successful design and execution of chemical reactions, purifications, and formulations involving this important synthetic building block.

References

An In-depth Technical Guide to the Reactivity and Stability of 3,5-Bis(trifluoromethyl)toluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(trifluoromethyl)toluene, also known as 1-methyl-3,5-bis(trifluoromethyl)benzene, is a fluorinated organic compound with the chemical formula C₉H₆F₆.[1][2] Its structure is characterized by a toluene core substituted with two trifluoromethyl (-CF₃) groups at the meta positions relative to the methyl group. These strongly electron-withdrawing -CF₃ groups significantly influence the molecule's chemical properties, rendering it an important and versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic chemicals.[1][3] This guide provides a comprehensive overview of the reactivity and stability of 3,5-bis(trifluoromethyl)toluene, supported by experimental data and protocols.

Core Stability Profile

The stability of 3,5-bis(trifluoromethyl)toluene is dominated by the robust nature of the trifluoromethyl groups and the benzene ring.

Thermal and Chemical Stability

The molecule exhibits good thermal stability, with a boiling point of 125.9°C at 760 mmHg.[4] The trifluoromethyl groups are generally resistant to hydrolysis under both acidic and basic conditions. However, the molecule's overall stability is dictated by the reactivity of the methyl group and the aromatic ring under specific conditions. It is generally stable under normal storage conditions but should be kept away from strong oxidizing agents, acids, and bases to prevent unwanted reactions.[5] In superacidic media like fluorosulfonic acid (FSO₃H), trifluoromethyl groups can react to form acylium cations, leading to Friedel-Crafts-type products.[6]

Photochemical Stability

While specific photochemical data for 3,5-bis(trifluoromethyl)toluene is not extensively documented, related trifluoromethyl-substituted aromatics can exhibit photochemical reactivity. For instance, 3,5-diamino-trifluoromethyl-benzene undergoes photocatalyzed defluorination when irradiated in aqueous solutions.[7] The stability of trifluoromethyl-aryldiazirines, used as photolabels, can be enhanced by the presence of electron-withdrawing groups, suggesting the electronic environment plays a key role in photochemical stability.[8]

Reactivity and Synthetic Utility

The reactivity of 3,5-bis(trifluoromethyl)toluene is a product of the interplay between the electron-donating, ortho-, para-directing methyl group and the two strongly electron-withdrawing, meta-directing trifluoromethyl groups. This unique electronic arrangement dictates the regioselectivity of its reactions.

Electrophilic Aromatic Substitution

The benzene ring is strongly deactivated towards electrophilic attack due to the two powerful -CF₃ groups. However, the activating effect of the methyl group directs incoming electrophiles primarily to the ortho and para positions relative to it (positions 2, 4, and 6).

Nitration: Nitration of the closely related 1,3-bis(trifluoromethyl)benzene requires strong conditions, such as nitric acid in concentrated sulfuric acid or fuming sulfuric acid at elevated temperatures (50-100°C), to yield the nitro derivative.[3] For 3,5-bis(trifluoromethyl)toluene, the methyl group would direct the nitration to the 2, 4, and 6 positions.

Halogenation: Halogenation, such as bromination, also targets the positions activated by the methyl group. The synthesis of 3,5-bis(trifluoromethyl)bromobenzene from 1,3-bis(trifluoromethyl)benzene is well-documented and proceeds in high yield using brominating agents like N,N'-dibromo-5,5-dimethylhydantoin in a mixture of sulfuric and acetic acids.[9][10] This indicates that halogenation of the aromatic ring of 3,5-bis(trifluoromethyl)toluene is a feasible transformation under similar conditions.

Side-Chain Reactivity (Methyl Group)

The benzylic protons of the methyl group are susceptible to radical reactions and oxidation.

Oxidation: The methyl group can be oxidized to a carboxylic acid, yielding 3,5-bis(trifluoromethyl)benzoic acid, a valuable synthetic intermediate. While direct oxidation protocols for 3,5-bis(trifluoromethyl)toluene are not detailed in the provided search results, this transformation is a standard reaction for toluenes. A common alternative synthesis for the benzoic acid involves a Grignard reaction from 3,5-bis(trifluoromethyl)bromobenzene followed by carboxylation.[11]

Halogenation: Free-radical halogenation of the methyl group can produce the corresponding benzyl halide. For example, 1-(bromomethyl)-3,5-bis(trifluoromethyl)benzene is a known derivative, which is stable under normal conditions but should be kept away from heat and ignition sources.[5] This benzylic halide is a key precursor for introducing the 3,5-bis(trifluoromethyl)benzyl moiety.

Reactivity of Trifluoromethyl Groups

The C-F bonds in trifluoromethyl groups are exceptionally strong and generally unreactive. However, recent advances in catalysis have enabled their functionalization.

Reductive Defluorination (Hydrodefluorination): Under specific photocatalytic conditions, unactivated trifluoromethylarenes can undergo selective C-F bond cleavage. This process involves the formation of a radical anion intermediate, which fragments to a difluorobenzylic radical. This radical can then be trapped by a hydrogen atom source to yield a difluoromethylarene (Ar-CF₂H).[12] This method offers a pathway to modify the -CF₃ groups, which are typically considered inert.

Quantitative Data Summary

| Property/Reaction | Parameter | Value/Conditions | Yield | Reference |

| Physical Properties | Boiling Point | 125.9°C (at 760 mmHg) | N/A | [4] |

| Aromatic Nitration | Reagents | HNO₃, concentrated H₂SO₄ (>91%) or fuming H₂SO₄ | High | [3] |

| Temperature | 50-100°C | [3] | ||

| Aromatic Bromination | Reagents | 1,3-dibromo-5,5-dimethylhydantoin, H₂SO₄, Acetic Acid | ~90% | [9] |

| Temperature | 40-50°C | [9][10] | ||

| Side-Chain Azidation ** | Reagents | NaN₃, DMSO, H₂O | 94% | [13] |

| Temperature | Ambient | [13] | ||

| CF₃ Hydrodefluorination * | Reagents | Photocatalyst (P3), Cs-formate, DMSO, Blue Light | 55-75% | [12] |

| Temperature | 50°C | [12] |

*Data based on the closely related 1,3-bis(trifluoromethyl)benzene. **Data based on the reaction of 3,5-bis-(trifluoromethyl)benzyl chloride.

Experimental Protocols

Protocol 1: Electrophilic Bromination of the Aromatic Ring (Adapted from 1,3-Bis(trifluoromethyl)benzene)

This protocol describes the synthesis of a bromo-derivative, a key electrophilic aromatic substitution reaction. The procedure is adapted from the bromination of 1,3-bis(trifluoromethyl)benzene.[9][10]

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermocouple, and addition funnel, cool glacial acetic acid to 15°C.

-

Acid Mixture: Slowly add concentrated (96%) sulfuric acid in one portion. An exotherm will be observed. Cool the mixture to 25°C.

-

Substrate Addition: Add 3,5-bis(trifluoromethyl)toluene to the acid mixture.

-

Bromination: With rapid stirring, add 1,3-dibromo-5,5-dimethylhydantoin in portions over several minutes. An exothermic reaction will occur.

-

Reaction Maintenance: After the initial exotherm subsides, maintain the reaction temperature at approximately 45°C for 4-5 hours. Vigorous agitation is crucial for good yield and selectivity.[9]

-

Workup: Cool the reaction mixture and pour it into cold water. Separate the organic phase, wash it with an aqueous base (e.g., 5 N NaOH), and then with water.[9]

-

Purification: The crude product can be purified by distillation or chromatography to yield the brominated product.

Protocol 2: Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene (from Benzyl Chloride)

This protocol details a nucleophilic substitution at the benzylic position, starting from the corresponding benzyl chloride.[13]

-

Reagent Preparation: Suspend sodium azide (1.2 equivalents) in a mixture of DMSO (2.5 volumes) and water (1 volume) in a reaction vessel.

-

Substrate Addition: Prepare a solution of 3,5-bis-(trifluoromethyl)benzyl chloride (1.0 equivalent) in DMSO (2 volumes).

-

Reaction: Feed the benzyl chloride solution into the sodium azide suspension at ambient temperature. Stir for approximately 6 hours.

-

Workup: Dilute the reaction mixture with heptane (6 volumes) and then add water (4 volumes) to dissolve the precipitated salts.

-

Extraction: Separate the aqueous layer. Wash the organic layer with water (2 x 3 volumes).

-

Isolation: Remove the heptane via vacuum distillation to yield the final azide product with high purity and yield.[13]

Visualizations

Caption: Key reaction pathways for 3,5-bis(trifluoromethyl)toluene.

Caption: Workflow for aromatic bromination of the 1,3-bis(trifluoromethyl)aryl core.

Caption: Directing effects of substituents on the aromatic ring.

References

- 1. clearsynth.com [clearsynth.com]

- 2. keyorganics.net [keyorganics.net]

- 3. JPH0931030A - Production of 3,5-bis(trifluoromethyl) nitrobenzene - Google Patents [patents.google.com]

- 4. 3,5-BIS(TRIFLUOROMETHYL)TOLUENE - Safety Data Sheet [chemicalbook.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photochemical reactivity of trifluoromethyl aromatic amines: the example of 3,5-diamino-trifluoromethyl-benzene (3,5-DABTF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Trifluoromethyl-3-aryldiazirine photolabels with enhanced ambient light stability - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]

- 10. CA2374595A1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]

- 11. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 12. Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3,5-Bis(trifluoromethyl)toluene

For Researchers, Scientists, and Drug Development Professionals

3,5-Bis(trifluoromethyl)toluene is a fluorinated organic compound increasingly utilized as a key building block in the synthesis of pharmaceuticals and other specialty chemicals. Its unique electronic properties, conferred by the two trifluoromethyl groups, make it a valuable synthon for introducing fluorine into complex molecules, a strategy often employed to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. However, the presence of these reactive groups also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This technical guide provides an in-depth overview of the safety and handling precautions for 3,5-Bis(trifluoromethyl)toluene, compiled from available safety data and analogous compound information, to ensure its safe and effective use in a research and development setting.

Physicochemical and Toxicological Profile

Quantitative data on the physicochemical properties and toxicological endpoints of 3,5-Bis(trifluoromethyl)toluene are summarized below. It is important to note that specific experimental toxicity data for this compound is limited in publicly available literature. Therefore, data from structurally related compounds, such as toluene and other bis(trifluoromethyl)benzene isomers, are included for a more comprehensive risk assessment.

Table 1: Physicochemical Properties of 3,5-Bis(trifluoromethyl)toluene and Related Compounds

| Property | 3,5-Bis(trifluoromethyl)toluene | Toluene | 1,3-Bis(trifluoromethyl)benzene |

| CAS Number | 75462-61-2 | 108-88-3 | 402-31-3 |

| Molecular Formula | C₉H₆F₆ | C₇H₈ | C₈H₄F₆ |

| Molecular Weight | 228.13 g/mol | 92.14 g/mol | 214.11 g/mol |

| Boiling Point | Not available | 110.6 °C | 116 °C |

| Flash Point | Not available | 4 °C | 26 °C |

| Density | Not available | 0.866 g/cm³ | 1.370 g/cm³ |

Table 2: Acute Toxicity Data for Toluene (as a surrogate)

| Endpoint | Route of Exposure | Species | Value |

| LD50 | Oral | Rat | 5,580 mg/kg |

| LC50 | Inhalation | Rat | 12,500 - 28,800 mg/m³ (4 h) |

| LD50 | Dermal | Rabbit | 12,124 mg/kg |

Hazard Identification and Classification

Based on the available Safety Data Sheets (SDS) for 3,5-Bis(trifluoromethyl)toluene and structurally similar compounds, the primary hazards include:

-

Flammability: Assumed to be a flammable liquid and vapor, similar to related aromatic compounds.

-

Skin Irritation: May cause skin irritation upon direct contact.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Tract Irritation: Inhalation of vapors or mists may cause respiratory tract irritation.

-

Potential for Organ Toxicity: Prolonged or repeated exposure may cause damage to organs, particularly the central nervous system, based on data from toluene.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when working with 3,5-Bis(trifluoromethyl)toluene.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

-

Grounding: To prevent the buildup of static electricity, which could ignite flammable vapors, ensure that all containers and equipment are properly bonded and grounded.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Regularly inspect gloves for any signs of degradation or breakthrough.

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In situations with a higher risk of splashing, chemical-resistant coveralls may be necessary.

-

Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, open flames, and other sources of ignition.

-

Store separately from incompatible materials such as strong oxidizing agents.

Spill and Emergency Procedures

In the event of a spill, evacuate the area and eliminate all ignition sources. For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Experimental Safety Assessment Protocols

While specific experimental data for 3,5-Bis(trifluoromethyl)toluene is scarce, the following standardized OECD (Organisation for Economic Co-operation and Development) guidelines provide the methodologies for assessing the potential hazards of such chemicals.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

Methodology:

-

Animals: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used.

-

Housing and Feeding: Animals are housed in standard laboratory conditions with free access to food and water, except for a brief fasting period before dosing.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Endpoint: The method allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.

In Vitro Skin Irritation (OECD Guideline 439: Reconstructed Human Epidermis Test Method)

This in vitro method assesses the potential of a substance to cause skin irritation.[1]

Methodology:

-

Test System: A reconstructed human epidermis model, which mimics the properties of the upper layers of human skin, is used.[1]

-

Application: The test chemical is applied topically to the surface of the skin tissue model.[1]

-

Incubation: The treated tissues are incubated for a defined period.

-

Viability Assessment: After exposure, the cell viability of the skin model is determined using a cell viability assay, typically the MTT assay.[1]

-

Endpoint: A reduction in cell viability below a certain threshold indicates that the substance is an irritant.[1]

In Vitro Eye Irritation (OECD Guideline 492: Reconstructed human Cornea-like Epithelium (RhCE) Test Method)

This in vitro test is used to identify chemicals that can cause serious eye damage.

Methodology:

-

Test System: A reconstructed human cornea-like epithelium (RhCE) model is utilized.

-

Application: The test substance is applied to the surface of the corneal model.

-

Incubation: The treated tissues are incubated for a specific duration.

-

Viability Measurement: The viability of the corneal cells is measured using a quantitative assay (e.g., MTT assay).

-

Endpoint: The degree of cytotoxicity is used to classify the eye irritation potential of the substance.

In Vitro Mammalian Cell Gene Mutation Test (OECD Guideline 476)

This test evaluates the potential of a chemical to induce gene mutations in cultured mammalian cells.

Methodology:

-

Cell Lines: Appropriate mammalian cell lines, such as mouse lymphoma L5178Y cells or Chinese hamster ovary (CHO) cells, are used.

-

Exposure: The cells are exposed to the test substance, both with and without an external metabolic activation system (e.g., S9 mix).

-

Mutation Detection: Mutations are typically measured at a specific genetic locus, such as the thymidine kinase (TK) or hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene.

-

Endpoint: A significant, dose-dependent increase in the mutant frequency indicates a mutagenic potential.

Visualized Workflows and Logical Relationships

To aid in the practical application of these safety protocols, the following diagrams illustrate key decision-making processes and workflows.

Caption: A decision-making workflow for responding to a spill of 3,5-Bis(trifluoromethyl)toluene.

Caption: A logical diagram for selecting the appropriate PPE based on the handling scenario.

Conclusion

While 3,5-Bis(trifluoromethyl)toluene is a valuable tool in modern synthetic chemistry, its potential hazards necessitate a cautious and well-informed approach to its handling. By understanding its physicochemical properties, recognizing its potential toxicities through data from analogous compounds, and rigorously applying the standardized safety protocols outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment. The provided experimental guidelines offer a framework for generating specific safety data for this compound, which is crucial for a complete risk assessment. Continuous vigilance and adherence to best practices in chemical safety are essential for all personnel working with this and other reactive chemical intermediates.

References

An In-depth Technical Guide to the Physical Properties of 3,5-Bis(trifluoromethyl)toluene

Introduction

3,5-Bis(trifluoromethyl)toluene is an aromatic organic compound characterized by a toluene core substituted with two trifluoromethyl groups at the 3 and 5 positions. The presence of the electron-withdrawing trifluoromethyl groups significantly influences the chemical and physical properties of the molecule, making it a subject of interest in various fields of chemical research, including materials science and as a building block in the synthesis of more complex molecules. This guide provides a summary of its known physical properties and outlines the standard experimental protocols for their determination.

While some fundamental properties of 3,5-Bis(trifluoromethyl)toluene are readily available, specific experimental data for several key physical characteristics are not widely published. This guide will present the established information and provide detailed, generalized experimental methodologies for the determination of those properties for which specific values are not currently available in public literature.

Core Physical Properties

The fundamental physical properties of 3,5-Bis(trifluoromethyl)toluene are summarized in the table below. It is noteworthy that while the compound is commercially available, detailed experimental values for properties such as melting point, boiling point, and density are not consistently reported in readily accessible chemical databases.

| Property | Value |

| Molecular Formula | C₉H₆F₆ |

| Molecular Weight | 228.13 g/mol |

| CAS Number | 75462-61-2 |

| Physical State | Solid (often supplied as a white powder) |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Density | Data not available |

| Refractive Index | Not applicable for a solid |

| Solubility | Data not available |

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the key physical properties of an organic compound like 3,5-Bis(trifluoromethyl)toluene.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Tube Method [1][2]

-

Sample Preparation: A small amount of the dry, finely powdered 3,5-Bis(trifluoromethyl)toluene is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[3]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a modern melting point apparatus).[2]

-

Heating and Observation: The heating bath is heated slowly and steadily. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[3]

-

Purity Indication: A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[4]

Methodology: Micro Boiling Point Determination [5][6][7]

-

Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in a fusion tube. A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.[5]

-

Apparatus Setup: The fusion tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block heater, to ensure uniform heating.[6]

-

Heating and Observation: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out. The heating continues until a steady stream of bubbles emerges from the capillary tube.[8]

-

Recording the Boiling Point: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

Determination of Density

Density is the mass of a substance per unit volume.[9] For a solid, this can be determined by measuring the volume of a known mass of the substance.

Methodology: Pycnometer Method [9]

-

Mass of Empty Pycnometer: A clean, dry pycnometer (a small glass flask of a known volume) is accurately weighed.

-

Mass with Sample: The solid sample is added to the pycnometer, and it is weighed again to determine the mass of the sample.

-

Mass with Sample and Liquid: A liquid of known density in which the solid is insoluble is added to the pycnometer, filling it completely. The pycnometer is then weighed again.

-

Mass with Liquid Only: The pycnometer is emptied, cleaned, and filled with only the same liquid and weighed.

-

Calculation: The volume of the solid can be calculated from the masses obtained, and subsequently, the density of the solid is determined.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.[10] This property is typically measured for liquids. If 3,5-Bis(trifluoromethyl)toluene were a liquid at room temperature, its refractive index could be determined as follows.

Methodology: Abbé Refractometer [11]

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading the Value: The refractive index is read from the instrument's scale. The measurement is temperature-dependent and is usually reported at a standard temperature, such as 20°C, using the sodium D-line (nD).[10]

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Qualitative Solubility Test [12][13][14]

-

Sample and Solvent: A small, measured amount of 3,5-Bis(trifluoromethyl)toluene (e.g., 25 mg) is placed in a test tube.[14]

-

Addition of Solvent: A small volume of a chosen solvent (e.g., 0.75 mL of water) is added in portions.[14]

-

Observation: The mixture is vigorously shaken after each addition. The substance is classified as soluble if it forms a homogeneous solution, and insoluble if it remains as a separate phase.[15]

-

Systematic Testing: This process is repeated with a series of common solvents to create a solubility profile. Typical solvents for organic compounds include water, diethyl ether, ethanol, acetone, toluene, and aqueous solutions of acid (5% HCl) and base (5% NaOH) to test for basic and acidic functional groups, respectively.[13][14]

References

- 1. byjus.com [byjus.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. community.wvu.edu [community.wvu.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. academic.oup.com [academic.oup.com]

- 10. athabascau.ca [athabascau.ca]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scribd.com [scribd.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. youtube.com [youtube.com]

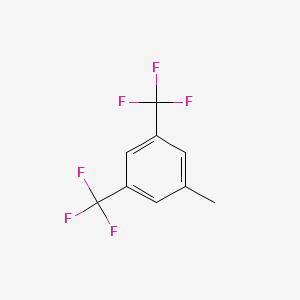

Chemical structure and IUPAC name of 3,5-Bis(trifluoromethyl)toluene

An In-Depth Technical Guide to 3,5-Bis(trifluoromethyl)toluene

Introduction

3,5-Bis(trifluoromethyl)toluene is an organic compound that serves as a crucial building block in medicinal chemistry and materials science. Its chemical structure, featuring a toluene core substituted with two highly electronegative trifluoromethyl (-CF3) groups, imparts unique properties that are highly sought after in the design of novel therapeutic agents and functional materials. The presence of trifluoromethyl groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making this compound a valuable intermediate for drug development professionals.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 3,5-Bis(trifluoromethyl)toluene.

Chemical Structure and Nomenclature

The structural foundation of 3,5-Bis(trifluoromethyl)toluene is a benzene ring substituted with a methyl group and two trifluoromethyl groups at the meta positions relative to each other.

IUPAC Name: 1-Methyl-3,5-bis(trifluoromethyl)benzene[3] Synonyms: 3,5-Di(trifluoromethyl)toluene[4] CAS Number: 75462-61-2[3] Molecular Formula: C₉H₆F₆ SMILES: FC(F)(F)C1=CC(=CC(=C1)C)C(F)(F)F[3]

Caption: Chemical structure of 3,5-Bis(trifluoromethyl)toluene.

Physicochemical and Safety Data

The key physicochemical and safety data for 3,5-Bis(trifluoromethyl)toluene are summarized below. This information is essential for handling and utilizing the compound in a research setting.

| Property | Value | Reference |

| Molecular Weight | 228.13 g/mol | [3] |

| Empirical Formula | C₉H₆F₆ | |

| Hazard Statements | H302, H315, H319, H335 | |

| Signal Word | Warning | |

| Hazard Classifications | Acute Toxicity 4 (Oral), Eye Irritation 2, Skin Irritation 2, Specific Target Organ Toxicity Single Exposure 3 | |

| Target Organs | Respiratory system |

Synthesis and Experimental Protocols

The synthesis of 3,5-Bis(trifluoromethyl)toluene is not extensively detailed in publicly available literature. However, a plausible synthetic route can be inferred from the preparation of analogous compounds. A common precursor for molecules with the 3,5-bis(trifluoromethyl)phenyl moiety is 1,3-bis(trifluoromethyl)benzene.[5] A general strategy would involve the introduction of a methyl group onto this precursor.

Below is a representative experimental protocol for a related synthesis, the bromination of 1,3-bis(trifluoromethyl)benzene, which yields 3,5-bis(trifluoromethyl)bromobenzene, a key intermediate that could potentially be converted to 3,5-bis(trifluoromethyl)toluene via cross-coupling reactions.

Experimental Protocol: Synthesis of 3,5-Bis(trifluoromethyl)bromobenzene[6]

-

Reaction Setup: A 1 L three-necked round-bottom flask is equipped with a mechanical stirrer, a thermocouple, and an addition funnel.

-

Acid Mixture Preparation: Glacial acetic acid (22.0 mL) is cooled to 15°C in the flask. Concentrated (96%) sulfuric acid (142 mL) is added in one portion. The mixture is then cooled to 25°C.

-

Addition of Reactant: 1,3-Bis(trifluoromethyl)benzene (107 g, 500 mmol) is added to the rapidly stirring acid mixture.

-

Bromination: 1,3-Dibromo-5,5-dimethylhydantoin (77.25 g, 270 mmol) is added over 2 minutes. An exothermic reaction occurs, raising the internal temperature to approximately 40°C.

-

Work-up: The reaction mixture is cooled to 2°C and slowly poured into cold water (250 mL). The mixture is stirred vigorously for 10 minutes and allowed to settle.

-

Purification: The lower organic layer is separated and washed with 5 N NaOH (75 mL) to yield the product.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. clearsynth.com [clearsynth.com]

- 4. 3,5-Bis(trifluoromethyl)benzaldehyde | C9H4F6O | CID 136247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]

A Technical Guide to 3,5-Bis(trifluoromethyl)toluene for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,5-Bis(trifluoromethyl)toluene, a key building block in the synthesis of various chemical entities. This document outlines commercially available purity grades from various suppliers, details a representative synthetic pathway, and offers insights into its application in research and development.

Supplier and Purity Grade Overview

3,5-Bis(trifluoromethyl)toluene is available from several chemical suppliers, with purity grades suitable for a range of research and development applications. The table below summarizes the offerings from prominent suppliers. It is important to note that for certain suppliers, the purity is not explicitly stated, and it is incumbent upon the researcher to perform their own analysis.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity Grade | Additional Notes |

| Key Organics | 75462-61-2 | C₉H₆F₆ | 228.14 | >90%[1] | Available in various quantities. |

| Sigma-Aldrich | 75462-61-2 | C₉H₆F₆ | 228.13 | Not specified | Buyer assumes responsibility to confirm product identity and/or purity. |

| Clearsynth | 75462-61-2 | C₉H₆F₆ | 228.13 | Certificate of Analysis available | Purity specifications are provided on a batch-specific Certificate of Analysis.[2] |

Synthetic Pathways and Methodologies

A patented process for the synthesis of 3,5-bis(trifluoromethyl)bromobenzene details the reaction of 1,3-bis(trifluoromethyl)benzene with a brominating agent in a mixture of glacial acetic acid and sulfuric acid.[3] This intermediate can then theoretically be subjected to a methylation reaction to yield the final product.

Illustrative Synthetic Workflow

The following diagram outlines a logical workflow for the synthesis of 3,5-Bis(trifluoromethyl)toluene, starting from 1,3-bis(trifluoromethyl)benzene.

Experimental Protocol: Synthesis of 3,5-Bis(trifluoromethyl)bromobenzene (Intermediate)

The following protocol for the synthesis of the brominated intermediate is adapted from a patented method.[3] This procedure provides a foundational methodology that can be optimized for specific laboratory conditions.

Materials:

-

1,3-Bis(trifluoromethyl)benzene

-

1,3-Dibromo-5,5-dimethylhydantoin

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (96%)

-

Water

-

5 N Sodium Hydroxide

Procedure:

-

To a reaction flask equipped with a mechanical stirrer, thermocouple, and addition funnel, add glacial acetic acid and cool to 15°C.

-

Carefully add concentrated sulfuric acid in one portion. The temperature will rise due to the exothermic heat of solution.

-

Cool the acid mixture to 25°C and then add 1,3-bis(trifluoromethyl)benzene.

-

With rapid stirring, add 1,3-dibromo-5,5-dimethylhydantoin. An exothermic reaction will occur, and the internal temperature should be maintained between 40 and 50°C.

-

After the reaction is complete, cool the mixture and slowly pour it into cold water with vigorous stirring.

-

Allow the layers to settle, and separate the lower organic layer.

-

Wash the organic layer with 5 N sodium hydroxide to yield crude 3,5-bis(trifluoromethyl)bromobenzene.

Note: This protocol is for the synthesis of an intermediate. The subsequent methylation step to produce 3,5-Bis(trifluoromethyl)toluene would require the selection of an appropriate methylating agent and reaction conditions, which would need to be developed and optimized.

Signaling Pathways and Applications

While the provided search results do not detail specific signaling pathways directly involving 3,5-Bis(trifluoromethyl)toluene, its utility as a synthetic intermediate suggests its incorporation into molecules designed to interact with various biological targets. For instance, the related compound 3,5-bis(trifluoromethyl)bromobenzene is an intermediate in the synthesis of compounds with pharmacological activity, including substance P (neurokinin-1) receptor antagonists.[3] These antagonists are being investigated for the treatment of inflammatory diseases and psychiatric disorders.

The logical relationship for its application in drug discovery is outlined in the diagram below.

References

3,5-Bis(trifluoromethyl)toluene: A Technical Guide to Hazards and GHS Classification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known hazards and the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for 3,5-Bis(trifluoromethyl)toluene (CAS No. 75462-61-2).[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development who may handle or conduct research with this compound. It consolidates available safety data, outlines toxicological concerns, and provides context for safe handling and experimental design. Due to a lack of specific experimental toxicology studies on 3,5-Bis(trifluoromethyl)toluene, this guide also references data on the structurally related compound, toluene, to infer potential hazards, while clearly noting the limitations of this comparison. Standardized experimental protocols for hazard assessment are also described.

Chemical and Physical Properties

3,5-Bis(trifluoromethyl)toluene is a solid organic compound with the molecular formula C₉H₆F₆ and a molecular weight of 228.13 g/mol .[1]

| Property | Value | Source |

| CAS Number | 75462-61-2 | [1][2] |

| Molecular Formula | C₉H₆F₆ | [1] |

| Molecular Weight | 228.13 g/mol | [1] |

| Physical Form | Solid | |

| SMILES String | CC1=CC(C(F)(F)F)=CC(C(F)(F)F)=C1 | |

| InChI Key | WGUXTQDCAZNJIF-UHFFFAOYSA-N |

GHS Classification and Hazards

Based on available Safety Data Sheets (SDS), 3,5-Bis(trifluoromethyl)toluene is classified as a hazardous substance. The GHS classification is summarized below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

-

Exclamation Mark: For Acute Toxicity (oral), Skin Irritation, Eye Irritation, and Specific Target Organ Toxicity.

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the safety data sheets. Key recommendations include:

-

Prevention: Wear protective gloves, protective clothing, eye protection, and face protection (P280).

-

Response:

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).

-

If eye irritation persists: Get medical advice/attention (P337+P313).

-

IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312). Rinse mouth (P330).

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Toxicological Data

Comparison with Toluene

In the absence of specific data, it is prudent to consider the toxicology of structurally related compounds. Toluene, the parent compound without the trifluoromethyl groups, is well-studied. While the trifluoromethyl groups will significantly alter the electronic properties, lipophilicity, and metabolism of the molecule, the toxicological profile of toluene can provide a preliminary indication of potential target organs and effects.

Toluene is a known central nervous system (CNS) toxicant, causing effects such as headache, dizziness, and ataxia upon acute exposure.[4][5] Chronic exposure can lead to more severe neurological damage.[5][6] Toluene is also an irritant to the skin, eyes, and respiratory tract.[4] The GHS classification of 3,5-Bis(trifluoromethyl)toluene for skin, eye, and respiratory irritation aligns with the known properties of toluene. The trifluoromethyl groups, being strong electron-withdrawing groups, may influence the irritant potential and metabolic pathways of the compound.

Experimental Protocols for Hazard Assessment

While specific experimental results for 3,5-Bis(trifluoromethyl)toluene are not available, the following sections describe the standardized methodologies that would be employed to determine its acute toxicity and irritancy potential according to OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the LD50 and identify the acute oral toxicity hazard class of a substance.

-

Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the next step: whether to dose at a higher or lower fixed dose, or to stop testing.

-

Animals: Typically, young adult rats of a single sex (usually females, as they are often slightly more sensitive) are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

A single animal is dosed with the test substance at one of the defined starting dose levels (e.g., 300 mg/kg).

-

The animal is observed for signs of toxicity and mortality for up to 14 days.

-

Depending on the outcome, additional animals are dosed at the same, higher, or lower dose levels.

-

-

Observations: Animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly.

-

Data Analysis: The method results in a classification of the substance into one of the GHS categories for acute oral toxicity.

Skin Irritation - OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion)

This test determines the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.

-

Principle: The substance is applied to a small area of skin of a single animal in a stepwise procedure.

-

Animals: A single albino rabbit is typically used for the initial test.

-

Procedure:

-

A small area of the animal's back is clipped free of fur.

-

0.5 g of the solid test substance, moistened with a small amount of water, is applied to the skin under a gauze patch.

-

The patch is held in place with tape for a 4-hour exposure period.

-

After exposure, the patch is removed, and the skin is washed.

-

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.

-

Data Analysis: If a corrosive effect is not observed in the first animal, the test is repeated with two additional animals. The mean scores for erythema and edema for all animals are calculated to determine the irritation classification.

Eye Irritation - OECD Test Guideline 405 (Acute Eye Irritation/Corrosion)

This test evaluates the potential of a substance to produce irritation or damage to the eye.

-

Principle: The test substance is instilled into the conjunctival sac of one eye of an animal.

-

Animals: A single albino rabbit is used for the initial test.

-

Procedure:

-

The animal's eyes are examined to ensure they are free from defects.

-

0.1 g of the solid test substance is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.

-

The eyelids are held together for about one second.

-

-

Observations: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The cornea, iris, and conjunctiva are evaluated for opacity, inflammation, and redness, respectively, and the effects are scored.

-

Data Analysis: If the initial test does not show corrosive effects, the test is confirmed using two more animals. The scores are used to classify the substance's eye irritation potential.

Visualizations

Logical Workflow for Chemical Hazard Assessment

The following diagram illustrates a typical workflow for assessing the hazards of a chemical substance like 3,5-Bis(trifluoromethyl)toluene, starting from initial information gathering to the final classification.

Generalized Experimental Workflow for In Vitro Cytotoxicity Assay

This diagram shows a simplified workflow for an in vitro cytotoxicity assay, which could be used as a preliminary screen for the toxicity of 3,5-Bis(trifluoromethyl)toluene.

Conclusion and Recommendations

3,5-Bis(trifluoromethyl)toluene is a hazardous chemical that is harmful if swallowed and causes skin, eye, and respiratory irritation. Due to the absence of detailed toxicological studies, a cautious approach is warranted when handling this compound. Researchers and laboratory personnel should adhere strictly to the precautionary statements provided in the Safety Data Sheet, including the use of appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All work with this solid should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or powder.

For research and development purposes, it is recommended that preliminary in vitro cytotoxicity screening be conducted to better understand the compound's toxic potential before proceeding to more complex biological assays. Any new toxicological findings should be documented and communicated to ensure the safety of all personnel. Given its classification, appropriate waste disposal procedures for hazardous chemicals must be followed.

References

- 1. clearsynth.com [clearsynth.com]

- 2. 3,5-Bis(trifluoromethyl)toluene 75462-61-2 [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. Toluene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 5. Toluene Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. emedicine.medscape.com [emedicine.medscape.com]

Methodological & Application

Application Notes and Protocols: The Strategic Use of 3,5-Bis(trifluoromethyl)toluene in the Synthesis of Novel Agrochemicals

For: Researchers, scientists, and drug development professionals in the agrochemical sector.

Abstract

The introduction of trifluoromethyl groups is a well-established strategy in agrochemical design to enhance metabolic stability, binding affinity, and overall efficacy. 3,5-Bis(trifluoromethyl)toluene emerges as a valuable starting material for the synthesis of novel active ingredients. This document provides detailed protocols for the conversion of 3,5-bis(trifluoromethyl)toluene into a key synthetic intermediate, 3,5-bis(trifluoromethyl)benzyl bromide, and its subsequent utilization in the synthesis of a novel phenylpyrazole derivative, a class of compounds known for their insecticidal properties.

Introduction

The 3,5-bis(trifluoromethyl)phenyl moiety is a critical pharmacophore in various bioactive molecules. Its strong electron-withdrawing nature and high lipophilicity can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound. This document outlines a synthetic pathway starting from 3,5-bis(trifluoromethyl)toluene, a readily available starting material, to generate a versatile building block for the synthesis of potential new agrochemicals. The protocols provided herein are based on established chemical transformations and offer a roadmap for the exploration of new chemical space in pesticide research.

Synthesis of the Key Intermediate: 3,5-Bis(trifluoromethyl)benzyl Bromide

The initial and crucial step is the functionalization of the methyl group of 3,5-bis(trifluoromethyl)toluene. This is effectively achieved through a free-radical bromination reaction to yield 3,5-bis(trifluoromethyl)benzyl bromide. This intermediate is a versatile electrophile for subsequent nucleophilic substitution reactions.

Experimental Protocol: Free-Radical Bromination of 3,5-Bis(trifluoromethyl)toluene

This protocol describes the selective bromination of the benzylic position of 3,5-bis(trifluoromethyl)toluene using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.[1][2][3]

Materials:

-

3,5-Bis(trifluoromethyl)toluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄) or other suitable anhydrous non-polar solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

UV lamp (optional, can be used for initiation)

Procedure:

-

To a dry round-bottom flask, add 3,5-bis(trifluoromethyl)toluene (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.02 eq).

-

Add anhydrous carbon tetrachloride to the flask to dissolve the reactants.

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) under constant stirring. Initiation can also be achieved using a UV lamp at room temperature.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

-

Filter the mixture to remove the succinimide.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining HBr.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude 3,5-bis(trifluoromethyl)benzyl bromide.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data for Bromination Reaction

| Parameter | Value/Condition |

| Reactants | 3,5-Bis(trifluoromethyl)toluene, NBS, AIBN |

| Solvent | Carbon tetrachloride (anhydrous) |

| Temperature | Reflux (approx. 77°C) |

| Reaction Time | 2-4 hours |

| Typical Yield | 75-85% (based on analogous reactions) |

| Purification | Vacuum distillation or silica gel chromatography |

Application in Agrochemical Synthesis: Synthesis of a Novel Phenylpyrazole Derivative

The synthesized 3,5-bis(trifluoromethyl)benzyl bromide can be used to alkylate a variety of nucleophiles to introduce the 3,5-bis(trifluoromethyl)benzyl moiety. In this example, we propose the synthesis of a novel N-benzylated pyrazole, a structural motif present in several commercial insecticides like fipronil.

Experimental Protocol: N-Alkylation of Pyrazole

This protocol details the N-alkylation of a pyrazole ring with 3,5-bis(trifluoromethyl)benzyl bromide in the presence of a base.[4][5]

Materials:

-

3,5-Bis(trifluoromethyl)benzyl bromide

-

Pyrazole (or a substituted pyrazole)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a magnetic stirrer

Procedure:

-

To a round-bottom flask, add the pyrazole (1.0 eq) and anhydrous DMF.

-

Add potassium carbonate (1.5 eq) to the solution and stir for 15 minutes at room temperature. If using sodium hydride, cool the reaction to 0°C before adding NaH (1.2 eq) and stir for 30 minutes.[4]

-